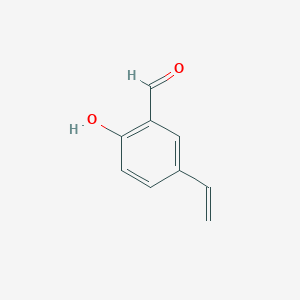

2-Hydroxy-5-vinylbenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

68860-34-4 |

|---|---|

Molekularformel |

C9H8O2 |

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

5-ethenyl-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C9H8O2/c1-2-7-3-4-9(11)8(5-7)6-10/h2-6,11H,1H2 |

InChI-Schlüssel |

VJLVGOUBVJLEDT-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=CC(=C(C=C1)O)C=O |

Herkunft des Produkts |

United States |

Synthesis and Properties

The chemical and physical properties of 2-hydroxy-5-vinylbenzaldehyde are fundamental to its application in various synthetic procedures.

| Property | Value |

| Molecular Formula | C9H8O2 nih.gov |

| Molecular Weight | 148.16 g/mol nih.gov |

| CAS Number | 68860-34-4 ikambalab.com |

| Appearance | Yellow oil prepchem.com |

| Storage | 2-7°C, Light sensitive ikambalab.com |

This table is interactive. Users can sort and filter the data.

Functionalization and Derivatization Strategies

Construction of Schiff Base Ligands and Metal Complexes

The presence of the salicylaldehyde (B1680747) moiety (a 2-hydroxybenzaldehyde unit) allows for the straightforward synthesis of Schiff bases through condensation reactions with primary amines. These Schiff bases are excellent chelating ligands, readily forming stable complexes with a variety of transition metals.

The aldehyde group of 2-Hydroxy-5-vinylbenzaldehyde readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. thieme-connect.de This reaction is a cornerstone of its derivatization. For instance, reactions with simple alkylamines like butylamine (B146782) have been explored. researchgate.net More complex and rigid structures are formed using diamines, which can react with two equivalents of the aldehyde to create tetradentate ligands. researchgate.net The reaction with compounds like 2-aminopyridine (B139424) introduces additional coordination sites, leading to ligands with varied electronic and steric properties. nih.gov The synthesis of these Schiff bases is often carried out in solvents like ethanol (B145695), sometimes with a catalytic amount of acid to facilitate the reaction. researchgate.net

A notable example is the synthesis of various divinyl-Schiff's base ligands from this compound and different diamines. researchgate.net These reactions highlight the versatility of the aldehyde in creating a library of ligands with tailored properties for specific applications.

Schiff bases derived from this compound are excellent ligands for a wide array of transition metals. The resulting metal complexes have been extensively studied for their catalytic and structural properties. The deprotonated phenolic hydroxyl group and the imine nitrogen atom act as a bidentate chelate, forming stable five- or six-membered rings with the metal ion. jmchemsci.comorientjchem.org

Metals such as cobalt(II), nickel(II), copper(II), and zinc(II) have been successfully incorporated into these Schiff base frameworks. jmchemsci.combioline.org.br For example, cobalt(II) complexes have been synthesized and investigated for their ability to reversibly bind dioxygen. researchgate.netcapes.gov.br The geometry of the resulting metal complexes, which can range from square planar to octahedral, is influenced by the nature of the metal ion and the specific Schiff base ligand. bioline.org.brbendola.com The coordination of the metal is typically confirmed by spectroscopic methods, such as a shift in the C=N stretching frequency in the infrared spectrum. mdpi.com

Table 1: Examples of Transition Metal Complexes with Schiff Bases Derived from 2-Hydroxybenzaldehyde Derivatives

| Metal Ion | Amine Used for Schiff Base | Resulting Complex Type | Reference |

|---|---|---|---|

| Co(II) | Diamines | Salen-type complexes | researchgate.netcapes.gov.br |

| Ni(II) | Isonicotinohydrazide | Octahedral/Square Planar | bioline.org.br |

| Cu(II) | Isonicotinohydrazide | Octahedral | bioline.org.br |

| Mn(II) | (Z)-3-hydrazineylideneindolin-2-one | Stable mineral-based complex | jmchemsci.com |

The vinyl group on the this compound molecule provides a handle for polymerization, enabling the creation of polymeric Schiff base chelates. These materials combine the chelating properties of the Schiff base with the processability and stability of a polymer backbone.

One approach involves the copolymerization of this compound with other vinyl monomers, such as 4-vinylpyridine (B31050) or styrene (B11656). researchgate.netcapes.gov.brwiley.com The resulting aldehyde-functionalized polymer can then undergo polymer-analogous reactions, such as condensation with diamines and subsequent metalation, to yield covalently bound polymeric metal chelates. researchgate.netcapes.gov.brwiley.com For instance, covalently bound polymeric cobalt chelates of the Co(salen) type have been synthesized by copolymerizing this compound with 4-vinylpyridine, followed by reaction with a diamine and cobalt(II) acetate. capes.gov.brwiley.com These polymeric materials have shown interesting properties, including the ability to bind dioxygen reversibly. researchgate.netcapes.gov.br

Another strategy is the copolymerization of divinyl-Schiff's base ligands, prepared from this compound and diamines, with monomers like styrene. researchgate.net This directly leads to covalently polymer-bound ligands, which can then be metalated. researchgate.net

Modification of the Vinyl Moiety for Polymer Applications

The vinyl group of this compound is not only a site for polymerization but also a point for further functionalization. Modifying this group can introduce new properties and functionalities into the resulting polymers.

Researchers have successfully introduced a variety of functional groups onto the this compound framework by reacting with the phenolic hydroxyl group, while leaving the vinyl and aldehyde groups intact for subsequent polymerization and derivatization.

Ferrocene (B1249389): A monomer containing both an aldehyde and a ferrocene unit was created by reacting this compound with ferrocenecarboxylic acid chloride. researchgate.net This ferrocene-functionalized monomer could then be polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net

Beta-Pinene: A monomer featuring both a formyl group and a β-pinene moiety was synthesized through the reaction of this compound with β-pinenyl-4-methylbenzenesulfonate. researchgate.net This monomer demonstrated good polymerization activity. researchgate.net

Glycosyl Units: To create aldehyde-functionalized glycomonomers, this compound has been reacted with protected sugar derivatives. researchgate.net For example, 1,2:3,4-di-O-isopropylidene-6-O-(2′-formyl-4′-vinylphenyl)-d-galactopyranose was prepared and successfully polymerized via "living"/controlled radical polymerization. researchgate.net These glycopolymers have potential applications in biomaterials and drug delivery. mdpi.com

The vinyl group is susceptible to hydrosilylation, a reaction that involves the addition of a silicon-hydrogen bond across the double bond. This reaction is particularly useful for grafting the molecule onto silica (B1680970) surfaces, creating functionalized materials for applications such as heterogeneous catalysis.

In one example, silica surfaces were first functionalized with a silane (B1218182) containing a Si-H bond. uni-koeln.de Subsequently, 3-tert-butyl-2-hydroxy-5-vinyl-benzaldehyde was attached to the surface via hydrosilylation of its vinyl group with the surface-bound Si-H groups. uni-koeln.de This process effectively tethers the aldehyde functionality to the silica support, which can then be used as a platform for building more complex structures, such as immobilized salen ligands for asymmetric catalysis. uni-koeln.de

Formation of Azo and Other Related Compounds

The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling partner. unb.cacuhk.edu.hk The electron-donating hydroxyl group of this compound makes its aromatic ring activated and thus a suitable candidate for such electrophilic aromatic substitution reactions.

The general procedure for forming an azo dye using this compound as the coupling component would involve the reaction of a chosen aromatic diazonium salt with the activated phenolic ring. The hydroxyl group directs the incoming electrophile (the diazonium ion) primarily to the ortho and para positions. Since the para position is occupied by the vinyl group, the coupling would be expected to occur at the ortho position relative to the hydroxyl group. The reaction is typically carried out in a cooled, slightly alkaline solution. cuhk.edu.hk

While the fundamental principles of azo coupling are well-established and applicable to this compound, specific examples detailing the synthesis and characterization of azo dyes derived directly from this compound are not extensively documented in a cursory review of the literature. However, the synthesis of various azo dyes from other phenolic and aniline (B41778) compounds is a common practice. nih.govscispace.comekb.eg For instance, the coupling of diazonium salts with compounds like 2-naphthol (B1666908) is a classic example that proceeds under similar principles. cuhk.edu.hkscispace.com The resulting azo compounds from this compound would be of interest due to the potential for post-functionalization of the vinyl and aldehyde groups, allowing for the creation of polymeric dyes or for their use as ligands in coordination chemistry.

Intramolecular Cyclization Reactions and Annulation (e.g., Indanone Derivatives)

The unique arrangement of the aldehyde and vinyl groups in this compound and its parent compound, 2-vinylbenzaldehyde (B1595024), allows for intramolecular cyclization reactions to form five-membered rings, most notably indanone derivatives. Indanones are important structural motifs found in various biologically active molecules and natural products. The primary method to achieve this transformation is through intramolecular hydroacylation, a process that involves the addition of the aldehydic C-H bond across the vinyl group's double bond.

This cyclization can be catalyzed by various transition metals or, in some cases, can proceed under metal-free conditions. Research has demonstrated the efficacy of rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), in promoting the intramolecular hydroacylation of 2-vinylbenzaldehydes. nih.govescholarship.org These reactions often lead to the formation of 3-substituted indanones with high yields. nih.gov More recently, iridium-based catalysts have also been explored for the synthesis of iridaindanone complexes from 2-vinylbenzaldehyde derivatives. researchgate.net

Furthermore, green chemistry approaches have been developed, utilizing L-proline as an environmentally benign catalyst for the metal-free intramolecular hydroacylation of 2-vinylbenzaldehydes, affording indanones in good to excellent yields. rsc.orgresearchgate.net Another strategy involves copper-catalyzed intramolecular annulation of related starting materials like 2-ethynylbenzaldehyde (B1209956) to produce 3-hydroxy-1-indanones. acs.org

The following table summarizes different catalytic systems and conditions used for the synthesis of indanone derivatives from 2-vinylbenzaldehyde systems.

| Catalyst/Reagent | Substrate Type | Product | Yield | Key Features |

| Rhodium complex (e.g., with BINAP) | α-substituted 2-vinylbenzaldehydes | Chiral 3-substituted indanones | >90% | High enantioselectivity (>95% ee) nih.gov |

| L-proline | 2-vinylbenzaldehydes | Indanones | Good to excellent | Metal- and additive-free, environmentally benign rsc.orgresearchgate.net |

| Rhodium(I) complex | 2-vinylbenzaldehyde | 2,3-dihydro-1H-inden-1-one | Low (initially) | Dimerization is a competitive reaction nih.govescholarship.org |

| Copper(I) iodide | 2-ethynylbenzaldehyde | 3-hydroxy-1-indanones | Good to excellent | Mild reaction conditions acs.org |

| Rhodium complex (e.g., with MonoPhos) | pinacolborane chalcone (B49325) derivatives | Chiral 3-aryl-1-indanones | up to 95% | Asymmetric intramolecular 1,4-addition acs.org |

These annulation strategies highlight the utility of the vinylbenzaldehyde scaffold in constructing complex cyclic systems. The presence of the hydroxyl group on the this compound starting material would result in hydroxy-functionalized indanones, which could serve as valuable intermediates for further synthetic elaborations.

Polymer Chemistry and Macromolecular Architectures

Controlled Radical Polymerization Techniques

Controlled radical polymerization methods are essential for synthesizing polymers with well-defined structures, molecular weights, and low polydispersity. The application of these techniques to HVB and its derivatives has enabled the creation of complex polymer architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a highly versatile and effective method for controlling the polymerization of vinyl monomers like 2-hydroxy-5-vinylbenzaldehyde and its derivatives. This technique has been successfully employed to produce well-defined polymers.

For instance, a well-defined block copolymer, polystyrene-block-poly(this compound) (PS-b-PHVB), was synthesized using RAFT polymerization. The process involved using a trithiocarbonate-terminated polystyrene as a macro-chain transfer agent for the polymerization of HVB. capes.gov.br

In another study, a novel monomer, 2-formal-4-vinylphenyl ferrocenecarboxylate (FVFC), was synthesized from this compound. wiley.com The controlled radical polymerization of this ferrocene-containing monomer was achieved via RAFT, using 2,2′-azobis(isobutyronitrile) (AIBN) as the initiator and 2-cyanopropyl-2-yl dithiobenzoate (CPDB) as the RAFT agent. wiley.com This demonstrates the suitability of RAFT for polymerizing not just the base monomer but also its more complex, functional derivatives.

Table 1: RAFT Polymerization Systems for HVB and its Derivative

| Monomer | Initiator | RAFT Agent | Macro-CTA | Resulting Polymer |

| This compound (HVB) | - | Trithiocarbonate | Polystyrene | PS-b-PHVB |

| 2-formal-4-vinylphenyl ferrocenecarboxylate (FVFC) | AIBN | CPDB | - | polyFVFC |

Kinetics and Mechanism of Polymerization Processes

The kinetics of the RAFT polymerization of monomers derived from this compound have been studied to understand the "living" or controlled nature of the process. For the polymerization of 2-formal-4-vinylphenyl ferrocenecarboxylate (FVFC), the process was found to follow first-order kinetics. wiley.comresearchgate.net

Key observations supporting the controlled mechanism include:

A linear relationship between the number-average molecular weight (Mn) of the resulting polymers and monomer conversion. wiley.com

Narrow molecular weight distributions, with polydispersity index (PDI) values typically below 1.2. wiley.com

A semilogarithmic kinetic plot for the RAFT polymerization of FVFC confirmed the first-order kinetics with respect to the monomer concentration. wiley.com

These kinetic characteristics are indicative of a well-controlled polymerization process, where the number of polymer chains remains constant throughout the reaction, and chain growth proceeds uniformly. This level of control is crucial for the subsequent synthesis of more complex architectures like block copolymers. wiley.com

Synthesis of Homopolymers and Copolymers

The ability to polymerize this compound and its derivatives in a controlled manner opens the door to a wide variety of homopolymers and copolymers with precisely engineered structures and functionalities.

The "living" nature of RAFT polymerization allows for the synthesis of block copolymers through sequential monomer addition. The end-group fidelity of the polymer chains produced in the first step is high enough for them to act as macro-chain transfer agents for the polymerization of a second monomer.

Polystyrene-block-poly(this compound) (PS-b-PHVB): This block copolymer was synthesized by the RAFT polymerization of HVB, initiated by a polystyrene macro-chain transfer agent. The resulting polymer possesses a polystyrene block and a reactive poly(this compound) block. capes.gov.br

poly(2-formal-4-vinylphenyl ferrocenecarboxylate)-block-polystyrene (polyFVFC-b-polystyrene): A polyFVFC homopolymer synthesized via RAFT was used as a macro-RAFT agent for the polymerization of styrene (B11656). This yielded a diblock copolymer containing a redox-active, aldehyde-functionalized block and a polystyrene block. wiley.com

Table 2: Examples of Block Copolymer Synthesis

| Macro-RAFT Agent | Second Monomer | Resulting Block Copolymer |

| Trithiocarbonate-terminated Polystyrene | This compound (HVB) | PS-b-PHVB capes.gov.br |

| polyFVFC | Styrene | polyFVFC-b-polystyrene wiley.com |

Copolymerization with Vinyl Monomers (e.g., styrene, 4-vinylpyridine)

This compound can also be copolymerized with other conventional vinyl monomers to create copolymers with a statistical distribution of monomer units. These copolymers combine the properties of both monomers, allowing for fine-tuning of the final material's characteristics.

Copolymerization with 4-vinylpyridine (B31050): Covalently bound polymeric chelates have been synthesized through the copolymerization of this compound with 4-vinylpyridine. capes.gov.brwiley.comresearchgate.netresearchgate.net These copolymers serve as precursors for polymeric Schiff base complexes capable of binding metals and gasses. capes.gov.brresearchgate.net

Copolymerization with Styrene: Research has also been conducted on the copolymerization of this compound derivatives with styrene. For instance, various divinyl-Schiff's base ligands were synthesized from HVB and then copolymerized with styrene to create covalently polymer-bound ligands. researchgate.net Similarly, a related monomer, 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole, was readily copolymerized with styrene using AIBN as an initiator. researchgate.net

Development of Functional Polymers

The aldehyde and hydroxyl groups on the poly(this compound) backbone are highly valuable for post-polymerization modification, leading to a diverse range of functional materials.

The aldehyde groups are particularly versatile, as they can react with primary amines to form Schiff bases under mild conditions. wiley.com This reactivity has been exploited to graft other molecules onto the polymer chain. In the case of PS-b-PHVB, monoamine-terminated polyethylene (B3416737) glycol (PEG–NH₂) was grafted onto the PHVB block via an aldehyde-amine condensation reaction. capes.gov.br

This modification transformed the polymer into an amphiphilic block copolymer that could self-assemble in solution. The resulting micelles, featuring salicylidene Schiff base groups, were used to create fluorescent, cross-linked nanostructures by adding Zn²⁺ ions. These micelles demonstrated "light-controllable" fluorescence and could be used for the capture and light-triggered release of guest molecules. capes.gov.br

Furthermore, polymers derived from FVFC, the ferrocene-containing derivative of HVB, possess both the reactive aldehyde handle and the electrochemical properties of ferrocene (B1249389). This combination makes them suitable for applications in redox-active materials, sensors, or as modified electrodes. wiley.com The synthesis of such polymers with dual functionalities highlights the strategic importance of this compound as a building block in advanced materials science. wiley.com

Polymers with Pendant Aldehyde and Other Reactive Groups

The presence of the aldehyde group on the polymer backbone is a key feature that allows for extensive post-polymerization modification. The controlled radical polymerization of this compound and its derivatives enables the synthesis of well-defined polymers with reactive pendant aldehyde groups. researchgate.net

One of the primary methods used for this purpose is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For instance, the RAFT polymerization of 2-formal-4-vinylphenyl ferrocenecarboxylate (FVFC), a monomer synthesized from this compound and ferrocenecarboxylic acid chloride, yields polymers containing both aldehyde and ferrocene groups. acs.org This controlled polymerization process allows for the creation of polymers with predictable molecular weights and narrow molecular weight distributions. acs.org The resulting polymers serve as versatile scaffolds for further chemical transformations. researchgate.net The aldehyde groups can readily react with molecules containing aminooxy groups to form stable oxime linkages under mild conditions. researchgate.net

The synthesis of block copolymers is also achievable, where a polymer derived from a monomer like FVFC can act as a macro-RAFT agent for the polymerization of other monomers, such as styrene. acs.org This technique opens the door to a wide array of block copolymer structures with tailored properties.

Detailed findings from the polymerization of an FVFC monomer are presented below:

| Polymerization Conditions | Monomer Conversion (%) | Mn ( g/mol , GPC) | Mw/Mn |

| [FVFC]/[CPDB]/[AIBN] = 20/1/0.2, 60 °C, 2h | 12.1 | 4800 | 1.22 |

| [FVFC]/[CPDB]/[AIBN] = 20/1/0.2, 60 °C, 4h | 21.3 | 7500 | 1.20 |

| [FVFC]/[CPDB]/[AIBN] = 20/1/0.2, 60 °C, 6h | 29.8 | 9800 | 1.18 |

| [FVFC]/[CPDB]/[AIBN] = 20/1/0.2, 60 °C, 8h | 38.2 | 12100 | 1.17 |

Mn = Number-average molecular weight, Mw/Mn = Polydispersity index, GPC = Gel Permeation Chromatography, FVFC = 2-formal-4-vinylphenyl ferrocenecarboxylate, CPDB = 2-cyanopropyl-2-yl dithiobenzoate, AIBN = 2,2′-azobis(isobutyronitrile)

Light-Responsive Polymeric Systems

The inherent chemical properties of this compound facilitate the development of smart polymeric materials that can respond to external stimuli, such as light. rsc.org A notable example is the creation of light-responsive fluorescent cross-linked polymeric micelles. rsc.org

The synthesis of these systems begins with the creation of a well-defined block copolymer, polystyrene-block-poly(this compound) (PS-b-PHVB), via RAFT polymerization. rsc.org The pendant aldehyde groups on the PHVB block are then reacted with amine-containing molecules, such as monoamine-terminated polyethylene glycol (PEG-NH2) and 2-(2-aminoethoxy)ethanol (B1664899) (AME), through an aldehyde-amine condensation reaction. rsc.org This results in an amphiphilic block copolymer bearing a pendant salicylidene Schiff base. rsc.org

These amphiphilic block copolymers can self-assemble in solution to form micelles. The addition of metal ions, like Zn2+, to the micellar solution leads to the formation of salicylaldimine-Zn2+ complexes, which not only imparts fluorescence to the micelles but also cross-links the structure. rsc.org The key to their light-responsive nature lies in the reversibility of the salicylaldimine-Zn2+ coordinative bond. rsc.org Upon exposure to UV light, the bond can be disrupted, leading to a decrease in fluorescence and de-cross-linking of the micelles. rsc.org This process can be reversed by keeping the system in the dark, allowing for periodic control over the micelle's structure and properties. rsc.org

Self-Assembled Polymeric Nanostructures (e.g., Micelles, Nanospheres)

The amphiphilic block copolymers derived from this compound are excellent candidates for forming self-assembled nanostructures in selective solvents. rsc.orgresearchgate.net The process of self-assembly is driven by the thermodynamic tendency of the different polymer blocks to minimize contact with unfavorable solvent environments. nih.gov This leads to the formation of core-shell structures like micelles and nanospheres. nih.gov

For example, the amphiphilic block copolymer PS-b-(PHVB-g-PEG-and-AME) self-assembles in ethanol (B145695) to form micelles where the salicylidene Schiff base groups are located at the core-shell interface. rsc.org The morphology and size of these self-assembled structures can be controlled by factors such as the block ratio of the copolymers. researchgate.net

The self-assembly of amphiphilic block copolymers is a versatile bottom-up approach to producing nanoparticles. nih.gov Linear diblock copolymers are commonly studied for this purpose. nih.gov By dissolving the copolymer in a good solvent for all blocks and then introducing a solvent that is selective for one block, the copolymers aggregate into micelles with a hydrophobic core and a hydrophilic corona. nih.gov Techniques like polymerization-induced self-assembly (PISA) have emerged as innovative methods for creating various nanocarrier shapes, including spheres, worms, and vesicles. nih.gov

The ability to form these nanostructures is crucial for applications in fields like drug delivery, where the hydrophobic core can encapsulate lipophilic drugs. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman)

Key expected vibrational modes for "2-Hydroxy-5-vinylbenzaldehyde" include:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3400 cm⁻¹ due to the intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl group. webqc.orgnetlify.app

C-H Aromatic and Vinylic Stretching: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) corresponding to the C-H stretching vibrations of the aromatic ring and the vinyl group. vscht.cz

C=O Aldehyde Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1650-1680 cm⁻¹. The position of this band is influenced by the ortho-hydroxyl group and conjugation with the aromatic ring. vscht.czresearchgate.net

C=C Aromatic and Vinylic Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, arising from the carbon-carbon double bond stretching vibrations within the aromatic ring and the vinyl substituent. researchgate.net

C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic hydroxyl group is anticipated around 1200-1250 cm⁻¹.

Vinyl Group Bending: Out-of-plane bending (wagging) vibrations of the vinyl C-H bonds are expected to produce characteristic bands in the 900-1000 cm⁻¹ region.

A representative table of expected FT-IR and FT-Raman peaks for "this compound" is presented below, based on data from similar structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| O-H stretch (intramolecular H-bond) | 3200-3400 (broad, strong) | Weak or not observed |

| Aromatic/Vinylic C-H stretch | 3000-3100 (sharp, medium) | Strong |

| Aldehyde C=O stretch | 1650-1680 (strong, sharp) | Medium |

| Aromatic/Vinylic C=C stretch | 1450-1600 (multiple, variable) | Strong |

| Phenolic C-O stretch | 1200-1250 (strong) | Medium |

| Vinyl C-H out-of-plane bend | 900-1000 (strong) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HR/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of "this compound" by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aldehydic, phenolic, aromatic, and vinylic protons. Based on the analysis of related compounds, the following chemical shifts (δ) in ppm can be predicted. netlify.apphw.ac.ukrsc.orgoregonstate.eduwebqc.org

Aldehydic Proton (-CHO): A singlet is expected to appear far downfield, typically in the range of δ 9.8-10.0 ppm.

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, is expected between δ 10.0 and 11.0 ppm due to strong intramolecular hydrogen bonding.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (δ 6.8-7.8 ppm) and will show splitting patterns (doublets or doublet of doublets) due to coupling with each other.

Vinylic Protons (-CH=CH₂): This system will give rise to three distinct signals. The proton attached to the same carbon as the aromatic ring will likely appear as a doublet of doublets around δ 6.6-6.8 ppm. The two terminal vinyl protons will appear as doublets in the range of δ 5.2-5.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The predicted chemical shifts for "this compound" are as follows, based on data for similar structures. rsc.orghmdb.cahmdb.cachemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190-195 |

| Phenolic Carbon (C-OH) | 155-160 |

| Aromatic Carbons | 115-140 |

| Vinylic Carbons | 110-140 |

HR/MAS NMR: High-Resolution Magic Angle Spinning (HR/MAS) NMR could be a valuable technique for studying "this compound" in a semi-solid or gel state, for instance, when incorporated into a polymer matrix. This technique would help in understanding the interactions of the compound within the polymer.

Electronic Absorption and Emission Spectroscopy (UV-Vis, CD Spectroscopy)

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of "this compound" is expected to exhibit absorption bands corresponding to π → π* electronic transitions within the conjugated system comprising the benzene ring, the aldehyde group, and the vinyl group. The presence of the hydroxyl group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025). malayajournal.orgnist.govresearchgate.netshimadzu.comutoronto.ca Based on data for similar phenolic aldehydes, strong absorption bands are anticipated in the range of 250-280 nm and 320-360 nm. malayajournal.org

CD Spectroscopy: Circular Dichroism (CD) spectroscopy would be applicable if "this compound" is chiral or is part of a chiral system. For the achiral molecule itself, no CD signal is expected. However, if it were to be incorporated into a chiral polymer or complex, induced CD signals could be observed, providing information about the conformation and electronic interactions within the chiral supramolecular assembly.

X-ray Diffraction (Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing of "this compound". To date, no published single-crystal X-ray diffraction data for "this compound" has been found in the reviewed literature.

Mass Spectrometry (MS, MALDI-TOF MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of "this compound". The molecular formula of the compound is C₉H₈O₂, which corresponds to a molecular weight of approximately 148.16 g/mol . chemspider.com The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 148. Fragmentation would likely involve the loss of the aldehyde group (-CHO) leading to a fragment at m/z = 119, and other characteristic fragmentations of the aromatic ring and vinyl group. vscht.cznih.govnih.gov

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry would be particularly useful for the analysis of polymers synthesized from "this compound". This soft ionization technique allows for the determination of the molecular weight distribution, repeating units, and end-group analysis of the polymer chains.

Chromatographic Techniques (Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. If "this compound" is used as a monomer to synthesize polymers, GPC would be employed to determine the average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the resulting polymer. This information is critical for understanding the physical properties of the polymeric material.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in "this compound". The theoretical elemental composition for its molecular formula, C₉H₈O₂, is calculated as follows: webqc.org

| Element | Percentage (%) |

| Carbon (C) | 72.96 |

| Hydrogen (H) | 5.44 |

| Oxygen (O) | 21.60 |

Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical formula and the purity of the synthesized compound. velp.comazom.com

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

A comprehensive search of scientific literature and databases did not yield specific Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for the compound this compound. While thermal analysis is a common technique for characterizing chemical compounds, detailed research findings and data tables for this particular molecule are not publicly available at this time.

Thermal analysis techniques are crucial in determining the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures, absorbed moisture content, and the levels of inorganic or organic components in a compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization energy.

Although specific data for this compound is not available, research on structurally related salicylaldehyde (B1680747) derivatives often includes thermal analysis to characterize their stability and properties. For instance, studies on Schiff bases and metal complexes derived from salicylaldehydes frequently employ TGA and DSC to understand their thermal decomposition pathways and stability ranges. However, this information is not directly applicable to the parent compound, this compound.

Further research is required to determine the specific thermal properties of this compound. Such studies would provide valuable data for its potential applications, particularly in polymer chemistry where thermal stability is a critical parameter.

Computational and Theoretical Investigations of 2 Hydroxy 5 Vinylbenzaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are central to the theoretical investigation of substituted benzaldehydes. nih.govdergipark.org.tr These methods offer a balance between computational cost and accuracy, making them suitable for studying the intricate electronic systems of aromatic molecules. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is frequently employed to optimize molecular geometries and predict a wide range of properties. nih.govresearchgate.netresearchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For derivatives of 2-hydroxybenzaldehyde, studies consistently show that the molecules are essentially planar. nih.govresearchgate.net This planarity is influenced by the conjugated π-system of the benzene (B151609) ring and an intramolecular hydrogen bond that typically forms between the hydroxyl group (-OH) and the carbonyl oxygen of the aldehyde group (-CHO), creating a stable six-membered ring motif. nih.govresearchgate.net

In a study on 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations using the B3LYP/6-311++G(d,p) basis set were performed to optimize the geometry. nih.gov The calculated bond lengths and angles showed a high correlation with experimental data obtained from X-ray diffraction, validating the accuracy of the computational model. nih.gov For instance, the calculated C-C bond lengths in the aromatic ring typically fall between 1.3 and 1.4 Å, consistent with experimental findings. nih.gov Similar calculations on 2-hydroxy-5-nitrobenzaldehyde (B32719) also highlight a planar structure, with only a small dihedral angle between the nitro group and the aromatic ring. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov

The HOMO-LUMO gap can be calculated using DFT. For many benzaldehyde (B42025) derivatives, the HOMO is typically localized over the benzene ring and the electron-donating hydroxyl group, while the LUMO is often distributed over the electron-accepting aldehyde group and the π-system. This distribution facilitates intramolecular charge transfer upon electronic excitation.

The table below presents calculated HOMO, LUMO, and energy gap values for several derivatives of 2-hydroxybenzaldehyde, illustrating the typical energy ranges studied with DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| (2-Hydroxy-5-(phenyldiazenyl)benzaldehyde oxime) | -6.269 | -2.509 | 3.760 | DFT/B3LYP/6-311++G(d,p) |

| (2-methylxanthen-9-one derivative) | -6.275 | -1.880 | 4.395 | DFT/B3LYP/6-31G(d,p) |

| 4-hydroxybenzaldehyde | -6.53 | -1.52 | 5.01 | DFT/B3LYP/6-31G(d,p) |

This table presents data for related compounds to illustrate the application of HOMO-LUMO analysis.

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths. nih.govmdpi.com For example, in the theoretical study of 4-hydroxybenzaldehyde, TD-DFT calculations predicted absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com

Vibrational spectra (FT-IR and FT-Raman) are also calculated using DFT. These calculations provide the vibrational frequencies and intensities of different functional groups within the molecule. researchgate.netresearchgate.net By comparing the computed wavenumbers with experimental spectra, a detailed assignment of vibrational modes can be achieved, helping to confirm the molecular structure and bonding characteristics. researchgate.net

Molecules with significant intramolecular charge transfer, often found in donor-acceptor substituted π-systems, are candidates for non-linear optical (NLO) materials. ijltet.org The key parameter for quantifying second-order NLO activity is the first-order hyperpolarizability (β). mdpi.commdpi.com Computational chemistry, specifically DFT, provides a reliable means of calculating this property. mdpi.comdtic.mil

A high β value indicates a strong NLO response. Studies on various substituted benzaldehydes show that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance hyperpolarizability. nih.govmdpi.com The calculated β values are often compared to that of a standard NLO material, such as urea, to assess their potential. nih.govmdpi.com For instance, theoretical investigations on chloro-substituted benzaldehydes have demonstrated that their hyperpolarizability values can be significantly higher than that of urea, suggesting their potential as NLO materials. mdpi.com

The table below shows calculated first-order hyperpolarizability values for related compounds, demonstrating the utility of DFT in screening for NLO properties.

| Compound | First-Order Hyperpolarizability (β) (x 10⁻³⁰ cm⁵/esu) | Computational Method |

| o-Cl benzaldehyde | 155.86 | DFT/B3LYP/631-G'(d,p) |

| m-Cl benzaldehyde | 240.86 | DFT/B3LYP/631-G'(d,p) |

| p-Cl benzaldehyde | 820.22 | DFT/B3LYP/631-G'(d,p) |

| Fused-triazine derivative 3 | 15 x urea | B3LYP/6-311G |

| Fused-triazine derivative 5 | 24 x urea | B3LYP/6-311G |

This table presents data for related compounds to illustrate the calculation of NLO properties.

Reaction Mechanism Modeling and Kinetic Studies

Theoretical modeling is a valuable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For molecules containing reactive functional groups like vinyl and aldehyde moieties, DFT can be used to map out potential energy surfaces for various reactions.

For example, studies on the reaction of a vinyl radical with formaldehyde (B43269) have used high-level computational methods to calculate the energy barriers for different pathways, such as direct H-abstraction and addition reactions. figshare.com Such studies determine the most favorable reaction channels and predict reaction kinetics. While specific modeling of 2-Hydroxy-5-vinylbenzaldehyde's reactions is not widely documented, these established computational approaches could be applied to investigate its polymerization, oxidation, or addition reactions, providing insights into product formation and reaction rates.

Intermolecular Interactions and Charge Transfer Phenomena

Intermolecular interactions govern the solid-state properties of molecules, such as their crystal packing and bulk material characteristics. In the crystal structures of 2-hydroxybenzaldehyde derivatives, both hydrogen bonding and π-π stacking interactions are significant. nih.govresearchgate.net As mentioned, a strong intramolecular O-H···O hydrogen bond is a defining feature that stabilizes the molecular conformation. nih.gov In the solid state, molecules can be further linked by intermolecular C-H···O interactions, forming complex three-dimensional networks. nih.gov

Furthermore, π-π interactions between the aromatic rings of adjacent molecules are often observed, with typical centroid-to-centroid distances of around 3.5 to 3.6 Å. nih.gov

Intramolecular charge transfer (ICT) is a key phenomenon in these molecules, driven by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. NBO analysis is used to quantify this effect by examining the delocalization of electron density from donor orbitals (like the lone pairs on the hydroxyl oxygen) to acceptor orbitals (like the π* orbitals of the carbonyl group and benzene ring). researchgate.netijltet.org This charge redistribution is fundamental to the molecule's electronic, optical, and NLO properties. ijltet.orgmdpi.com Energy decomposition analysis (EDA) is a more advanced technique that can precisely decompose the total interaction energy between molecules into distinct physical components, such as electrostatic, polarization, and charge transfer contributions. rsc.org

Applications in Chemical Research and Materials Science

Catalysis and Metal-Organic Frameworks

The presence of both a polymerizable group and sites for metal coordination allows for the rational design of both homogeneous and heterogeneous catalysts.

The salicylaldehyde (B1680747) moiety is a well-established precursor for Schiff base ligands, which are capable of coordinating with a wide array of transition metals to form stable complexes. These complexes can function as homogeneous catalysts. By reacting 2-Hydroxy-5-vinylbenzaldehyde with various primary amines, a library of vinyl-functionalized Schiff base ligands can be synthesized. Subsequent complexation with metal salts (e.g., palladium, copper, cobalt) yields catalytically active metal complexes.

For the design of heterogeneous catalysts, the vinyl group is of paramount importance. It allows for the immobilization of the catalytic metal-Schiff base complex onto a solid support. This can be achieved in several ways:

Polymerization of the metal complex: A vinyl-functionalized metal-Schiff base complex can be homopolymerized or copolymerized with other monomers (e.g., styrene (B11656), acrylates) to create a polymeric catalyst. In this design, the active catalytic site is an integral part of the polymer backbone.

Grafting onto a support: The vinyl-functionalized ligand or its metal complex can be grafted onto a pre-existing polymer support, such as polystyrene or silica (B1680970), that has been functionalized with appropriate reactive groups.

Post-functionalization of a polymer: A polymer can be first synthesized from this compound, and then the pendant salicylaldehyde groups can be reacted with amines and metal salts to introduce the catalytic sites.

These heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow reactor systems.

Furthermore, the bifunctional nature of this compound makes it a candidate for the synthesis of functionalized Metal-Organic Frameworks (MOFs). researchgate.netkaust.edu.sanih.govrsc.org The carboxylate group is typically used for MOF construction; however, derivatization of the aldehyde or hydroxyl group could provide a linker with the necessary geometry to form porous crystalline structures. The pendant vinyl group within the MOF pores could then be used for post-synthetic modification, such as the introduction of catalytic sites.

Metal complexes derived from salicylaldehyde-type Schiff bases are known to catalyze a variety of organic transformations.

Carbon-Carbon Coupling: Palladium-Schiff base complexes are particularly effective as catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.govmdpi.commdpi.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. A heterogeneous catalyst derived from a polymer of this compound, complexed with palladium, could offer high catalytic activity and recyclability for such transformations. The polymer support can prevent the agglomeration of palladium nanoparticles, maintaining high catalytic efficiency over multiple cycles.

Epoxidation: Schiff base complexes of metals like manganese, chromium, and cobalt are known to be active catalysts for the epoxidation of olefins, using various oxygen sources such as molecular oxygen or hydrogen peroxide. While direct studies on this compound derivatives for this purpose are not prevalent, the structural analogy to well-known salicylaldehyde-based epoxidation catalysts, such as Jacobsen's catalyst, suggests their potential. A polymer-supported version of such a catalyst would be particularly advantageous for ease of use and recovery.

Below is a table summarizing the catalytic performance of related salicylaldehyde-based catalyst systems in these key organic transformations.

| Catalyst System | Reaction | Substrates | Key Findings |

| Polymer-supported Salen-Pd(II) complex | Suzuki-Miyaura Coupling | Aryl halides and arylboronic acids | Effective, recyclable, heterogeneous catalyst without phosphine ligands; negligible metal leaching. researchgate.net |

| Salicylaldehyde Schiff base-Cu(II) complex | N-arylation (a type of C-N coupling) | N-heterocycles and aryl halides | Active catalyst for C-N bond formation, an alternative to palladium-based systems. lp.edu.ua |

| Titanium-Schiff base complexes | Asymmetric Cyanation of Aldehydes | Aldehydes and trimethylsilyl cyanide | Chiral salicylaldehyde-derived ligands induce enantioselectivity in C-C bond formation. researchgate.net |

| Polymer-supported catalysts | Epoxidation of Olefins | Alkenes (e.g., styrene) | Various polymer-supported metal complexes show activity, with selectivity dependent on the metal and support. researchgate.net |

The ability of cobalt(II) Schiff base complexes, particularly Co(Salen) and its derivatives, to reversibly bind molecular dioxygen (O₂) is a well-documented phenomenon. srce.hrresearchgate.netacs.orgnih.gov This process mimics the function of natural oxygen carriers like hemoglobin and myoglobin. A cobalt(II) complex of a Schiff base derived from this compound is expected to exhibit similar dioxygen binding capabilities. Upon exposure to oxygen, the Co(II) center is oxidized to Co(III) while the O₂ is reduced to a superoxide or peroxide species, which remains coordinated to the metal center. mdpi.com This process is often reversible, with oxygen being released upon heating or a reduction in partial pressure.

The redox properties of the metal center in these complexes are tunable by modifying the electronic properties of the Schiff base ligand. Electron-donating or withdrawing substituents on the salicylaldehyde ring can influence the redox potential of the metal ion. researchgate.netmdpi.com For instance, cyclic voltammetry studies on copper(II) salicylaldimine complexes have shown that the Cu(II)/Cu(I) redox potential is sensitive to the ligand structure. researchgate.netnih.gov The redox activity of these complexes is central to their catalytic function, particularly in oxidation reactions where the metal center cycles between different oxidation states.

Polymer Science and Advanced Functional Materials

The vinyl group of this compound provides a handle for its incorporation into polymeric structures, leading to advanced functional materials with tailored properties.

Polymers that exhibit a significant change in their physical or chemical properties in response to external stimuli, such as pH, temperature, or light, are known as stimuli-responsive or "smart" polymers. A polymer synthesized from this compound would be expected to be pH-responsive due to the presence of the phenolic hydroxyl group.

In a basic aqueous environment (high pH), the phenolic proton will be abstracted, leading to the formation of a negatively charged phenoxide ion along the polymer backbone. The electrostatic repulsion between these negative charges will cause the polymer chains to uncoil and swell. Conversely, in an acidic environment (low pH), the phenoxide ions will be protonated, neutralizing the charges and causing the polymer to collapse or precipitate. This reversible swelling-deswelling behavior can be exploited in various applications, such as drug delivery systems, sensors, and smart hydrogels.

The covalent immobilization of biomolecules, particularly enzymes and antibodies, onto solid supports is a crucial technology in biotechnological and biomedical applications, including biosensors, biocatalysis, and diagnostics. mdpi.comnih.gove-asct.orgnih.gov Polymers containing aldehyde groups are excellent platforms for this purpose.

A polymer of this compound presents a surface decorated with reactive aldehyde groups. These aldehyde groups can readily react with primary amine groups (-NH₂) present on the surface of proteins (e.g., the ε-amino group of lysine residues) to form a Schiff base (imine) linkage. researchgate.net This reaction is a straightforward and efficient method for the covalent attachment of biomolecules under mild aqueous conditions.

The advantages of using a poly(this compound) support for biomolecule immobilization include:

Stable Covalent Linkage: The Schiff base bond provides a stable attachment, preventing the leaching of the biomolecule from the support.

High Loading Capacity: The high density of aldehyde groups on the polymer surface allows for a high loading of the biomolecule.

Tunable Surface Properties: The properties of the polymer support can be tuned by copolymerization with other monomers to control characteristics like hydrophilicity, swelling, and mechanical strength.

This immobilization strategy can enhance the stability and reusability of enzymes for industrial biocatalysis and improve the sensitivity and performance of biosensors by ensuring a high concentration of oriented antibodies or enzymes on the sensor surface.

Fabrication of Nanostructured Materials

The unique chemical structure of this compound, featuring both a reactive aldehyde group and a polymerizable vinyl group, makes it a valuable monomer in the synthesis of functional polymers and nanostructured materials. A notable application is in the creation of block copolymers that can self-assemble into well-defined nanoscale morphologies.

Researchers have synthesized well-defined block copolymers such as polystyrene-block-poly(this compound) (PS-b-PHVB). This is achieved through techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization, which allows for precise control over the polymer chain length and architecture. The resulting amphiphilic block copolymer, consisting of a hydrophobic polystyrene block and a hydrophilic poly(this compound) block, can self-assemble in solution to form micelles. These micelles typically possess a core-shell structure, with the hydrophobic polystyrene chains forming the core and the hydrophilic, functional benzaldehyde-containing chains forming the corona.

The aldehyde groups in the corona of these micelles provide reactive sites for further functionalization. For instance, they can undergo condensation reactions with amine-containing molecules. This post-polymerization modification allows for the introduction of various functionalities to the surface of the nanostructures, tailoring their properties for specific applications.

The table below summarizes the key components and characteristics of a nanostructured material based on this compound:

| Component | Role | Resulting Property |

| Polystyrene (PS) block | Hydrophobic segment | Drives micelle core formation |

| Poly(this compound) (PHVB) block | Hydrophilic and functional segment | Forms micelle corona and allows for further reactions |

| Self-assembly in solution | Process | Formation of core-shell micelles |

| Post-polymerization modification | Chemical reaction at the aldehyde group | Tailorable surface functionality |

Optical and Fluorescent Materials

Building upon the fabrication of nanostructured materials, this compound is instrumental in the development of advanced optical and fluorescent materials. The salicylaldehyde moiety within the polymer structure can form Schiff bases upon reaction with primary amines. These Schiff bases, particularly in the form of salicylaldimine-metal complexes, can exhibit interesting photophysical properties.

For instance, the micelles formed from PS-b-PHVB can be reacted with amine-terminated molecules to create pendant salicylidene Schiff base groups at the core-shell interface. The subsequent addition of metal ions, such as Zn²⁺, leads to the formation of salicylaldimine-Zn²⁺ complexes. This coordination endows the micelles with fluorescent properties.

A significant feature of these materials is that their fluorescence can be "light-controllable." The coordinative bond between the salicylaldimine and the metal ion can be reversible. Upon exposure to specific wavelengths of light, such as UV irradiation, this bond can be disrupted, leading to a decrease in fluorescence. The fluorescence can then recover in the dark, allowing for a periodic modulation of the optical properties. This light-responsive behavior also affects the stability of the micelles, as the metal complexes can act as ionic cross-links. The light-induced de-cross-linking can be utilized for the controlled release of guest molecules encapsulated within the micelles.

The following table outlines the components and properties of a fluorescent material derived from this compound:

| Component/Process | Function | Resulting Optical Property |

| Salicylidene Schiff base | Ligand for metal ion coordination | Forms the basis for the fluorescent complex |

| Zn²⁺ ions | Metal center | Induces fluorescence upon complexation |

| Light irradiation (e.g., 254 nm UV) | Stimulus | Reversibly decreases fluorescence |

| Removal of light stimulus | Process | Recovery of fluorescence |

Investigations in Biological Chemistry (Focus on Molecular Mechanism and Chemical Activity)

Molecular Interactions with Biological Macromolecules (e.g., DNA Binding)

While direct studies on the interaction of this compound with DNA are not extensively documented, the broader class of compounds to which it belongs, namely salicylaldehyde derivatives and their corresponding Schiff bases, has been a subject of interest in this area. Schiff bases derived from salicylaldehydes can form stable complexes with various transition metals, and these metal complexes have been shown to interact with DNA through several modes.

The primary modes of non-covalent interaction between such metal complexes and DNA are intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar aromatic ligand between the base pairs of the DNA double helix. This mode of binding typically causes significant changes in the DNA structure, such as unwinding and lengthening of the helix. Groove binding involves the fitting of a molecule into the major or minor groove of the DNA, with interactions stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. Electrostatic binding occurs between a positively charged metal complex and the negatively charged phosphate backbone of DNA.

Studies on metal complexes of Schiff bases derived from related salicylaldehydes have demonstrated their ability to bind to DNA, often through an intercalative mode. These interactions can be investigated using techniques such as UV-Visible absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. Furthermore, these complexes have been shown to promote the cleavage of DNA, particularly in the presence of a reducing agent, suggesting potential applications in the development of artificial nucleases.

Structure-Activity Relationships for Antimicrobial Properties

The antimicrobial properties of benzaldehyde (B42025) derivatives are well-established, and the specific substitutions on the benzene (B151609) ring play a crucial role in determining their efficacy. For hydroxybenzaldehydes, the position and number of hydroxyl groups, as well as the presence of other substituents, influence their antimicrobial activity.

While specific comprehensive structure-activity relationship (SAR) studies on a series of this compound derivatives are not widely available, general principles can be inferred from related compounds. For instance, dihydroxybenzaldehydes, such as gentisaldehyde (2,5-dihydroxybenzaldehyde), have demonstrated antimicrobial activity against various bacteria, including strains of Staphylococcus aureus responsible for bovine mastitis nih.gov. The presence of hydroxyl groups is generally considered important for antimicrobial action, potentially through mechanisms involving membrane disruption or enzyme inhibition.

The vinyl group at the 5-position of this compound introduces a site of potential reactivity and alters the electronic properties of the aromatic ring, which could modulate its antimicrobial profile compared to other salicylaldehyde derivatives. Furthermore, derivatives where the aldehyde group is converted into a Schiff base can exhibit enhanced antimicrobial activity. The imine linkage in Schiff bases and their ability to chelate metal ions are often associated with increased biological activity. For example, a sulfonic acid-based imine compound synthesized from 2-hydroxy-5-methylbenzaldehyde showed notable antibacterial activity against S. aureus and E. faecalis dergipark.org.tr.

The following table summarizes the general structure-activity relationships for the antimicrobial properties of hydroxybenzaldehyde derivatives:

| Structural Feature | Influence on Antimicrobial Activity |

| Hydroxyl group(s) | Generally enhances activity; position is critical. |

| Other ring substituents (e.g., methoxy, alkyl) | Can modulate activity through electronic and steric effects. |

| Aldehyde group | Contributes to activity; can be a site for derivatization. |

| Schiff base formation (imine linkage) | Often leads to increased antimicrobial potency. |

| Metal complexation of Schiff bases | Can further enhance antimicrobial effects. |

Antioxidant Activity of Derivatives

The antioxidant activity of phenolic compounds, including hydroxybenzaldehydes, is a well-studied area. The ability of these molecules to scavenge free radicals is primarily attributed to the presence of the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

The antioxidant capacity of hydroxybenzaldehyde derivatives is influenced by the number and position of hydroxyl groups, as well as the presence of other electron-donating or electron-withdrawing substituents. For instance, studies on various hydroxybenzaldehydes have shown that compounds with multiple hydroxyl groups, particularly in ortho or para positions to each other, tend to exhibit higher antioxidant activity.

While specific studies focusing solely on the antioxidant activity of this compound derivatives are limited, research on related structures provides valuable insights. For example, a study on 2-hydroxy benzyl hydrazide congeners demonstrated that some of these derivatives possess significant antioxidant activity, as evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay jchr.org. The conversion of the aldehyde group to a hydrazide can thus be a viable strategy to enhance the antioxidant potential of the parent hydroxybenzaldehyde.

The vinyl group in this compound might influence its antioxidant properties by affecting the electronic distribution in the aromatic ring and the stability of the resulting phenoxyl radical. Further derivatization of the vinyl or aldehyde groups could lead to compounds with modulated antioxidant activities.

The table below presents data on the antioxidant activity of some 2-hydroxy benzyl hydrazide derivatives, illustrating the potential for derivatization to impact this property:

| Compound | IC₅₀ (µg/mL) in DPPH assay | Radical Scavenging Activity (%) |

| C-2 | 85.64 | 85.64 |

| C-3 | 162.18 | 86.49 |

| C-7 | 81.28 | 91.45 |

| Ascorbic acid (Standard) | 30.20 | 93.58 |

Data sourced from a study on 2-hydroxy benzyl hydrazide congeners jchr.org.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The future of 2-Hydroxy-5-vinylbenzaldehyde in chemical synthesis lies in the development of innovative methods to selectively modify its functional groups. While classical reactions of phenols, aldehydes, and vinyl groups are well-established, future work should focus on creating complex derivatives with high precision and efficiency.

One primary area of interest is the derivatization of the aldehyde group. The formation of Schiff bases through condensation with primary amines is a well-trodden path for related hydroxybenzaldehydes and is expected to be a fruitful route for creating new ligands and biologically active molecules. nih.govresearchgate.net Research could explore the use of acid catalysts, such as acetic acid or ytterbium triflate, to accelerate these condensation reactions, which has proven effective for similar substrates. researchgate.net Beyond Schiff bases, reactions like the Wittig olefination, aldol (B89426) condensation, and reductive amination could be systematically explored to append a wide variety of molecular fragments.

The vinyl group presents a distinct handle for derivatization, primarily through polymerization and addition reactions. Controlled radical polymerization techniques, such as ATRP or RAFT, could be employed to synthesize well-defined polymers and copolymers. This would allow for the creation of materials where the hydroxybenzaldehyde moiety is a repeating unit, imparting specific chemical and physical properties to the polymer backbone. Additionally, reactions like hydroboration-oxidation, epoxidation, and dihydroxylation could convert the vinyl group into other functionalities, further expanding the library of accessible derivatives.

The phenolic hydroxyl group can be derivatized through etherification or esterification to modulate the electronic properties of the aromatic ring or to introduce new functional moieties. These derivatization strategies, summarized in the table below, could be used in concert to build a diverse portfolio of molecules from a single starting platform.

| Target Functional Group | Potential Reaction Type | Resulting Moiety/Product | Potential Application |

| Aldehyde | Schiff Base Condensation | Imine (Schiff Base) | Ligand Synthesis, Bioactive Compounds dergipark.org.tr |

| Aldehyde | Reductive Amination | Secondary/Tertiary Amine | Pharmaceutical Intermediates |

| Aldehyde | Wittig Reaction | Alkene | Extended Conjugated Systems |

| Vinyl | Radical Polymerization | Polymer/Copolymer | Advanced Functional Materials rsc.org |

| Vinyl | Heck Coupling | Substituted Styrene (B11656) | Cross-linked Materials |

| Hydroxyl | Etherification (e.g., Williamson) | Ether | Modified Electronic Properties |

| Hydroxyl | Esterification | Ester | Prodrugs, Protective Group Chemistry |

Design of Advanced Functional Materials with Tunable Properties

The trifunctional nature of this compound makes it an exceptional candidate for the design of advanced functional materials. wiley.comrsc.org The ability to polymerize this monomer is a key feature that researchers can exploit to create novel polymers with precisely controlled characteristics.

Future research is expected to focus on synthesizing "smart" polymers that respond to external stimuli. For instance, Schiff bases derived from 2-hydroxybenzaldehydes are known to exhibit tautomerism, leading to photochromic or thermochromic behavior. nih.gov By preparing Schiff base derivatives of this compound and subsequently polymerizing them, it may be possible to create photo- or thermo-responsive materials for applications in optical data storage, sensors, or smart windows. nih.gov

The aldehyde and hydroxyl groups within the polymer structure can serve as reactive sites for post-polymerization modification. This allows for the tuning of material properties after the main polymer chain has been formed. For example, the aldehyde groups could be used to covalently immobilize biomolecules, such as enzymes or antibodies, creating functional surfaces for biosensors or biocatalytic reactors. The hydroxyl groups could be deprotonated to create anionic polymers capable of chelating metal ions, leading to applications in water purification or catalysis.

The cross-linking of polymers derived from this monomer could lead to the formation of robust hydrogels or organogels. The density and type of cross-linking could be controlled to tune the mechanical properties, swelling behavior, and diffusion characteristics of the gel, making them suitable for applications in drug delivery, tissue engineering, or as absorbent materials.

| Material Class | Key Structural Feature | Tunable Property | Potential Application |

| Responsive Polymers | Polymerized Schiff Base Derivatives | Photochromism/Thermochromism | Smart Windows, Optical Switches nih.gov |

| Functional Surfaces | Post-polymerization Aldehyde Modification | Biomolecule Immobilization | Biosensors, Biocatalysis |

| Metal-Chelating Resins | Deprotonated Hydroxyl Groups | Metal Ion Binding Capacity | Environmental Remediation, Catalysis |

| Tunable Hydrogels | Cross-linked Polymer Network | Swelling Ratio, Mechanical Strength | Drug Delivery, Tissue Engineering |

Deeper Computational and Mechanistic Understanding of Reactivity

To guide the rational design of new derivatives and materials, a deeper understanding of the electronic structure and reactivity of this compound is essential. Future research will likely leverage computational chemistry to model its behavior at the molecular level.

Density Functional Theory (DFT) has been successfully used to investigate the structure, stability, and spectroscopic properties of related molecules like 5-Bromo-2-Hydroxybenzaldehyde. nih.gov Similar DFT approaches, using basis sets like 6-311++G(d,p), could be applied to this compound to analyze its optimized geometry, vibrational frequencies (IR spectra), and electronic transitions (UV-Visible spectra). nih.gov Such studies can provide insights into how the vinyl group electronically influences the aldehyde and hydroxyl functionalities.

Computational methods are also invaluable for understanding reaction mechanisms. For example, theoretical studies can elucidate the transition states and activation energies for derivatization reactions, helping to optimize reaction conditions. nih.gov Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic strategies. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the excitation energies and photophysical properties of derivatives, which is crucial for designing photo-responsive materials. mdpi.com

| Computational Method | Predicted Property/Insight | Relevance for Research |

| Density Functional Theory (DFT) | Optimized Molecular Geometry, Bond Lengths/Angles | Structural Characterization nih.gov |

| DFT Frequency Calculation | Vibrational Spectra (IR/Raman) | Spectroscopic Analysis nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO Energies and Distribution | Prediction of Chemical Reactivity nih.gov |

| Molecular Electrostatic Potential (MEP) | Charge Distribution, Electrophilic/Nucleophilic Sites | Mechanistic Understanding nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions, UV-Vis Spectra | Design of Photoactive Materials mdpi.com |

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials

The unique combination of functionalities in this compound creates significant opportunities for interdisciplinary research, bridging the gap between materials science and chemical biology.

In chemical biology, derivatives of this compound could be explored for a range of biological activities. Schiff bases derived from substituted salicylaldehydes have demonstrated antimicrobial, antioxidant, and DNA-binding properties. dergipark.org.tr Future work could involve synthesizing a library of Schiff base derivatives of this compound and screening them for similar activities. The vinyl group could be used as a reactive handle to attach these compounds to larger molecules or surfaces to create antimicrobial coatings or targeted therapeutic agents. The potential for derivatives to act as covalent probes for proteins, similar to how other reactive motifs target specific amino acid residues, is another exciting avenue. researchgate.net

In the realm of advanced materials, the intersection with biology is equally promising. Polymers and surfaces functionalized with this compound could be designed to interact with biological systems in specific ways. For example, materials could be developed that change color or fluorescence upon binding to a specific biological analyte, forming the basis of a diagnostic sensor. The ability to create functional hydrogels also opens doors to creating biocompatible scaffolds for 3D cell culture and regenerative medicine, where the aldehyde groups could be used to anchor cell-adhesion peptides or other bioactive signals. This convergence of disciplines will be critical for translating the molecular potential of this compound into practical technologies.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Hydroxy-5-vinylbenzaldehyde in synthetic samples?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic substitution pattern and vinyl group presence. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹, aldehyde C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight ([M+H]⁺). Cross-reference spectral data with computational predictions from databases like PubChem or NIST Chemistry WebBook for accuracy .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures between 2–8°C in a dry, ventilated environment. Avoid exposure to light, moisture, and reactive substances (e.g., strong acids/bases). Regularly monitor purity via HPLC or TLC to detect degradation products .

Q. How can researchers synthesize this compound with improved yield?

- Methodological Answer : Optimize pyrolysis conditions of hydroxycinnamaldehyde derivatives. Key parameters include:

- Temperature: 400–500°C (balances decomposition and product formation).

- Reaction time: 10–20 minutes (avoids over-degradation).

- Catalysts: Use transition metal oxides (e.g., Fe₂O₃) to enhance radical-mediated pathways.

- Yields up to 10.6% are achievable via radicalD(O2) intermediates, as demonstrated in gas-phase pyrolysis studies .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Apply the false discovery rate (FDR) control method to prioritize significant results while minimizing Type I errors in high-throughput assays. For example, use the Benjamini-Hochberg procedure (α = 0.05) to adjust p-values from multiple hypothesis tests, ensuring robust interpretation of bioactivity data across studies .

Q. What reaction mechanisms explain the formation of this compound during pyrolysis?

- Methodological Answer : Computational kinetic models reveal two primary pathways:

- Radical-mediated route : H-atom abstraction from the hydroxyl group generates radical intermediates (e.g., radicalC(O2)), which convert to radicalD(O2) and subsequently form this compound (10.6% yield).

- Methoxy group conversion : Minor pathways (<3% yield) involve methoxy group transformation to aldehyde functionalities via oxidative cleavage.

Validate mechanisms using isotope labeling and electron paramagnetic resonance (EPR) spectroscopy to track radical intermediates .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Conduct systematic stability studies under varying conditions (pH, temperature, light). Compare results with standardized databases (e.g., NIST, PubChem) to identify outliers. Use quantum mechanical calculations (DFT) to predict solubility parameters and validate experimentally via shake-flask methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.